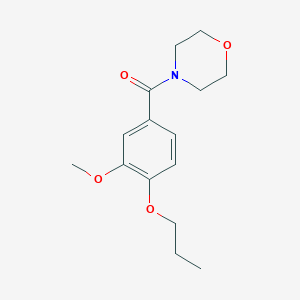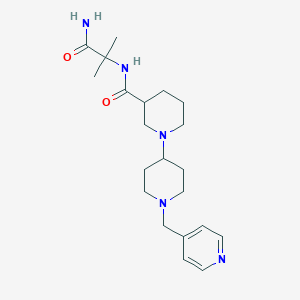
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first synthesized in 1969 and has been used clinically since the 1980s. Diflunisal has been found to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and gouty arthritis.
作用機序
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea reduces the production of prostaglandins, which results in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which results in a reduction in pain, inflammation, and fever. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has also been found to have antioxidant properties, which may help to protect against oxidative damage in the body. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have antiplatelet effects, which may help to prevent blood clots.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established drug that has been extensively studied for its anti-inflammatory and analgesic properties. This means that there is a wealth of information available on its mechanism of action and physiological effects. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is relatively inexpensive and easy to obtain, which makes it a good candidate for use in lab experiments.
One limitation of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is that it has been found to have some toxic effects in certain populations, such as the elderly and those with kidney disease. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have some gastrointestinal side effects, such as nausea and indigestion. These limitations should be taken into consideration when designing lab experiments using N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea.
将来の方向性
There are a number of future directions for research on N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea. One area of interest is the potential use of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea in the treatment of Alzheimer's disease. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to inhibit the activity of amyloid beta, which is a protein that is involved in the development of Alzheimer's disease. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of Alzheimer's disease.
Another area of interest is the potential use of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea in the treatment of cancer. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to have anti-inflammatory and antioxidant properties, which may help to prevent the development of cancer. Additionally, N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been found to inhibit the activity of certain enzymes that are involved in the development of cancer.
Conclusion
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is a non-steroidal anti-inflammatory drug that has been found to be effective in the treatment of pain, inflammation, and fever. It works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has a number of biochemical and physiological effects, including reducing the production of prostaglandins, having antioxidant properties, and having antiplatelet effects. It has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea, including its potential use in the treatment of Alzheimer's disease and cancer.
合成法
The synthesis of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2,4-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea. The chemical structure of N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea is shown below.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(2,4-difluorophenyl)-N'-(3-methoxyphenyl)urea has been shown to be a more potent inhibitor of COX enzymes than other NSAIDs such as aspirin and ibuprofen.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-20-11-4-2-3-10(8-11)17-14(19)18-13-6-5-9(15)7-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFDIXKELQDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
![N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)



![2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5375036.png)

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5375058.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)
![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)